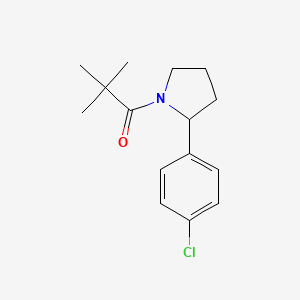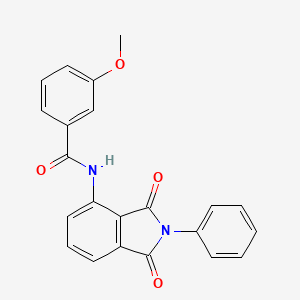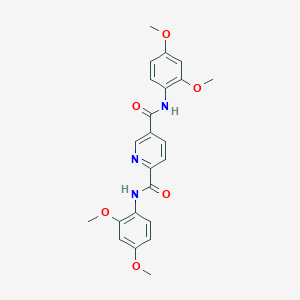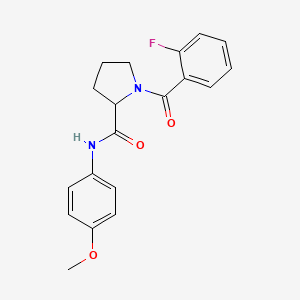
2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine, also known as CHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This pyrrolidine derivative is a potent inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine increases the availability of dopamine in the synapse, leading to increased dopaminergic signaling and enhanced reward processing.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward processing, and altered dopamine release. These effects are consistent with the known role of dopamine in the brain, and suggest that 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine may be a useful tool for investigating the mechanisms underlying addiction and other dopaminergic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine in lab experiments is its high potency and selectivity for DAT. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine. One area of interest is the potential therapeutic applications of 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine in the treatment of dopaminergic disorders such as addiction and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine, which may have improved potency and selectivity for DAT. Finally, there is a need for further research into the potential toxic effects of 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine, in order to ensure its safe use in experimental settings.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)prop-2-en-1-one. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)pyrrolidine has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been particularly useful in studying the mechanisms underlying addiction, as dopamine is a key neurotransmitter involved in reward processing and motivation.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-15(2,3)14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARTDGQYPBTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6116163.png)
![4-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-dimethylpiperazine](/img/structure/B6116170.png)
![5-bromo-3-[(3,5-dibromo-2-pyridinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6116189.png)

![4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B6116198.png)
![[3-benzyl-1-(3-cyclopentylpropyl)-3-piperidinyl]methanol](/img/structure/B6116204.png)
![1-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6116215.png)
![2-allyl-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6116222.png)
![ethyl 3-[(3-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6116235.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6116249.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116264.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6116286.png)